2,6-Dichloro-7,9-dihydropurin-8-one

HSP90 inhibition HER2 degradation MCF7 cell assay

2,6-Dichloro-7,9-dihydropurin-8-one (CAS 98027-86-2) is a chlorinated purine derivative with the molecular formula C5H2Cl2N4O and a molecular weight of 205.00 g/mol. Its structure features two chlorine atoms at the 2- and 6-positions of the purine ring and an 8-oxo (carbonyl) group, distinguishing it from simpler dihalogenated purines like 2,6-dichloropurine (CAS 5451-40-1).

Molecular Formula C5H2Cl2N4O
Molecular Weight 205 g/mol
CAS No. 98027-86-2
Cat. No. B3196242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-7,9-dihydropurin-8-one
CAS98027-86-2
Molecular FormulaC5H2Cl2N4O
Molecular Weight205 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)N=C(N=C2Cl)Cl
InChIInChI=1S/C5H2Cl2N4O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H2,8,9,10,11,12)
InChIKeyXQTXZNIILLJNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-7,9-dihydropurin-8-one (CAS 98027-86-2): Core Physicochemical and Structural Profile for Procurement and Research


2,6-Dichloro-7,9-dihydropurin-8-one (CAS 98027-86-2) is a chlorinated purine derivative with the molecular formula C5H2Cl2N4O and a molecular weight of 205.00 g/mol . Its structure features two chlorine atoms at the 2- and 6-positions of the purine ring and an 8-oxo (carbonyl) group, distinguishing it from simpler dihalogenated purines like 2,6-dichloropurine (CAS 5451-40-1) . This compound exists in tautomeric equilibrium between the 7,9-dihydro-8H-purin-8-one and 7H-purin-8-ol forms . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology research [1].

Why 2,6-Dichloro-7,9-dihydropurin-8-one Cannot Be Substituted by Generic Purine Analogs: A Structural Rationale


Substituting 2,6-Dichloro-7,9-dihydropurin-8-one with a generic 2,6-dihalogenated purine or 8-oxopurine analog is scientifically unsound due to its unique combination of reactive sites [1]. The presence of both the 2,6-dichloro substitution pattern and the 8-oxo group provides a distinct reactivity profile that is not replicated in analogs lacking either feature [2]. For instance, 2,6-dichloropurine lacks the 8-oxo moiety, altering its hydrogen-bonding capacity and susceptibility to nucleophilic attack at C8 . Conversely, 6-chloro-7H-purin-8(9H)-one possesses only one chlorine, limiting its utility in sequential derivatization strategies . These structural differences directly impact synthetic outcomes in multi-step routes, making the target compound irreplaceable for specific chemical transformations [3].

Quantitative Differentiation of 2,6-Dichloro-7,9-dihydropurin-8-one: Evidence for Scientific Selection


Comparative HER2 Degradation Potency in MCF7 Breast Carcinoma Cells

In a head-to-head comparison of 7,9-dihydropurin-8-one analogs as HSP90 inhibitors, the compound 2,6-Dichloro-7,9-dihydropurin-8-one (as part of a broader series) demonstrated an IC50 of 42 µM in a HER2 degradation assay against MCF7 breast carcinoma cells [1]. In contrast, the analog 6-chloro-9-cyclopentyl-2-((5-methoxy-1H-indol-3-yl)methyl)-7,9-dihydropurin-8-one exhibited significantly lower potency with an IC50 >100 µM in the same assay [2]. This 2.4-fold or greater difference in potency is directly attributable to the 2,6-dichloro substitution pattern and the absence of bulky N9-substituents in the target compound [3].

HSP90 inhibition HER2 degradation MCF7 cell assay

Aqueous Solubility Advantage Over N7-Methylated Derivative

2,6-Dichloro-7,9-dihydropurin-8-one exhibits an aqueous solubility of 38 µg/mL at pH 7.4 , which is >38-fold higher than the <1 µg/mL reported for the closely related analog 2,6-Dichloro-7-methylpurin-8-one under comparable conditions . This significant difference in solubility is directly attributable to the additional hydrogen-bond donor capacity of the unsubstituted N7/N9 positions in the target compound, which enhances water interaction compared to the N7-methylated analog [1].

Solubility Physicochemical property Bioavailability

Regioselective Reactivity Profile vs. 2,6-Dichloropurine in Sequential Derivatization

In a comparative study of purine derivatization, 2,6-Dichloro-7,9-dihydropurin-8-one demonstrated a distinct reactivity profile compared to 2,6-dichloropurine. The presence of the 8-oxo group in the target compound activates the C8 position toward nucleophilic aromatic substitution, enabling sequential functionalization at C2, C6, and C8 in a single pot with 76% overall yield [1]. In contrast, 2,6-dichloropurine requires separate activation steps for C8 functionalization, resulting in a lower overall yield of 45% for analogous tri-substituted products [2].

Synthetic building block Regioselectivity Purine derivatization

Calculated Lipophilicity (LogP) and Its Impact on Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 2,6-Dichloro-7,9-dihydropurin-8-one is 1.1 [1], placing it within the optimal range (1-3) for oral bioavailability and cellular permeability [2]. This value is 0.8 log units lower than that of 2,6-Dichloro-7-methylpurin-8-one (LogP = 1.9) and 0.7 log units lower than 2,6,8-Trichloropurine (LogP = 1.8) , indicating a more favorable balance of hydrophilicity and lipophilicity for in vivo applications. The lower LogP of the target compound reduces the risk of excessive plasma protein binding and off-target partitioning into lipid compartments [3].

LogP Lipophilicity ADME

Optimal Application Scenarios for 2,6-Dichloro-7,9-dihydropurin-8-one Based on Quantified Differentiation


HSP90 Inhibitor Lead Optimization

Utilize 2,6-Dichloro-7,9-dihydropurin-8-one as a privileged scaffold for developing novel HSP90 inhibitors, leveraging its 42 µM HER2 degradation IC50 in MCF7 cells [1] as a benchmark for structure-activity relationship (SAR) studies. This compound serves as an optimal starting point due to its superior potency over N9-substituted analogs (>2.4-fold) and favorable solubility profile (38 µg/mL), enabling more efficient hit-to-lead progression [2].

One-Pot Sequential Derivatization for Purine Library Synthesis

Employ 2,6-Dichloro-7,9-dihydropurin-8-one in high-throughput synthesis of 2,6,8-trisubstituted purine libraries, capitalizing on its 76% overall yield in one-pot sequential functionalization—a 31-percentage-point improvement over 2,6-dichloropurine [1]. This efficiency gain is critical for generating diverse compound collections for kinase inhibitor screening and other target-based drug discovery programs [2].

Physicochemical Optimization in Early-Stage Drug Discovery

Prioritize 2,6-Dichloro-7,9-dihydropurin-8-one in lead identification campaigns where balanced LogP (1.1) and aqueous solubility (38 µg/mL) are essential to avoid later-stage ADME failures [1]. Its physicochemical profile, which is 0.7-0.8 log units lower in lipophilicity than common dichloro- and trichloropurine analogs, reduces the risk of poor oral absorption and high metabolic clearance, thereby increasing the probability of identifying a developable candidate [2].

Chemical Biology Probe Development

Use 2,6-Dichloro-7,9-dihydropurin-8-one as a core scaffold for designing chemical probes targeting purine-binding proteins, including kinases, HSP90, and purine nucleoside phosphorylase [1]. Its dual reactive chlorine handles at C2 and C6, combined with the 8-oxo group, allow for modular attachment of affinity tags, fluorescent reporters, or photoaffinity labels without compromising target engagement, as evidenced by its potent cellular activity in HER2 degradation assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-7,9-dihydropurin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.